Physicochemical Profiling: Molecular Weight vs. Exact Mass
Physicochemical Profiling: Molecular Weight vs. Exact Mass
An In-Depth Technical Guide to CAS 898754-25-1: Molecular Weight, Exact Mass, and Analytical Profiling
As a Senior Application Scientist in drug development and analytical chemistry, navigating the structural and physicochemical intricacies of novel chemical entities is foundational to successful therapeutic design. CAS 898754-25-1, chemically identified as 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone [1], is a highly functionalized thioether-propiophenone derivative. Scaffolds of this nature serve as critical intermediates in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and advanced photochemical materials.
This whitepaper dissects the physicochemical properties of CAS 898754-25-1, establishes a self-validating analytical workflow for its exact mass confirmation, and explores its metabolic liabilities in a drug discovery context.
In early-stage drug development, distinguishing between average molecular weight and monoisotopic exact mass is not merely an academic exercise—it is the basis for high-resolution mass spectrometry (HRMS) identification.
The molecular weight of CAS 898754-25-1 (286.39 g/mol ) is calculated using the standard atomic weights of its constituent elements, reflecting the natural isotopic abundance. This value is strictly used for macroscopic laboratory operations, such as calculating reaction stoichiometry or formulating molar solutions.
Conversely, the exact mass (286.10275 Da) is calculated using the mass of the most abundant isotopes (e.g., ^12C, ^1H, ^16O, ^32S) [2]. In complex biological matrices, isobaric interferences (molecules with the same nominal mass but different exact masses) can lead to false positives. Identifying the exact mass allows researchers to utilize sub-5 ppm mass accuracy windows to unequivocally confirm the presence of the target compound.
Table 1: Quantitative Physicochemical and Mass Specifications
| Parameter | Value | Analytical Significance |
| Molecular Formula | C17H18O2S | Determines the isotopic distribution pattern (e.g., A+2 peak intensity driven by ^34S). |
| Molecular Weight | 286.39 g/mol | Utilized for bulk stoichiometric calculations and formulation. |
| Exact Mass (Monoisotopic) | 286.10275 Da | Critical threshold for HRMS structural confirmation and MetID. |
| Theoretical [M+H]+ | 287.1100 m/z | Primary target ion in positive Electrospray Ionization (ESI+). |
| Theoretical [M+Na]+ | 309.0925 m/z | Common sodium adduct observed in LC-MS workflows [3]. |
Analytical Workflow: HRMS Exact Mass Confirmation
To confidently identify CAS 898754-25-1 in synthetic mixtures or biological samples, we must employ a self-validating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol.
A protocol is only as reliable as its internal controls. The following methodology utilizes a "lock mass" system. The causality behind this choice is simple: Time-of-Flight (TOF) flight tubes are sensitive to minute thermal fluctuations, which can cause instrument drift over a long analytical batch. By continuously infusing a known calibrant (Leucine Enkephalin), the system recalculates the mass axis in real-time, ensuring the exact mass measurement of CAS 898754-25-1 remains self-validated and accurate to < 5 ppm.
Step-by-Step Methodology: LC-QTOF-MS Protocol
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Sample Preparation: Dissolve 1.0 mg of CAS 898754-25-1 in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a potent proton donor, driving the equilibrium toward the formation of the [M+H]+ adduct (287.1100 m/z) and maximizing ionization efficiency.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The highly hydrophobic thiomethyl and methoxy groups require high organic content for elution. The rapid gradient focuses the chromatographic band, minimizing peak broadening and reducing ion suppression from co-eluting matrix components.
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ESI Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Causality: These parameters ensure the complete desolvation of the LC effluent droplets without inducing in-source thermal degradation (e.g., cleavage of the thioether bond).
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Lock Mass Infusion (Self-Validation): Simultaneously infuse Leucine Enkephalin (exact mass m/z 556.2771) at 5 µL/min via an independent reference sprayer.
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Data Processing: Extract the Ion Chromatogram (EIC) for m/z 287.1100 with a narrow mass window of ± 0.005 Da. Calculate the mass error to ensure it falls within the < 5 ppm threshold.
Figure 1: Self-validating LC-HRMS workflow for exact mass confirmation.
Pharmacokinetic Implications and Metabolic Biotransformation
When CAS 898754-25-1 is utilized as a scaffold for drug discovery, understanding its metabolic liabilities is paramount [4]. The molecule contains three distinct functional groups that serve as primary targets for Phase I biotransformation. Tracking these metabolites requires precise knowledge of how these reactions shift the exact mass of the parent compound.
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The Thiomethyl Group (S-Oxidation): Thioethers are highly susceptible to oxidation by Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP450) enzymes. This yields a sulfoxide (+15.99 Da shift) and subsequently a sulfone (+31.99 Da shift).
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The 2'-Methoxy Group (O-Demethylation): Methoxy groups on aromatic rings are classic targets for CYP2D6 and CYP3A4. The removal of the methyl group and replacement with a proton results in a reactive phenol (-14.01 Da shift).
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The Propiophenone Carbonyl (Reduction): Cytosolic carbonyl reductases (CBR) and aldo-keto reductases (AKR) can reduce the ketone to a secondary alcohol (+2.01 Da shift), significantly altering the molecule's polarity and hydrogen-bonding capacity.
Figure 2: Proposed Phase I biotransformation pathways and exact mass shifts.
By integrating exact mass calculations with a robust, self-validating LC-HRMS methodology, researchers can reliably track CAS 898754-25-1 and its derivatives through complex synthetic and biological matrices, accelerating the pace of targeted drug discovery.
References
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SpectraBase. "Exact Mass and Spectral Data for C17H18O2S." John Wiley & Sons, Inc. Available at: [Link]
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The Royal Society of Chemistry (RSC). "Substrate Switched Dual Functionalization of Alkenes: Catalyst-free Synthetic Route for β-hydroxy and β-keto Thioethers." Organic & Biomolecular Chemistry. Available at: [Link]
